(4S)-2-[(1E)-1-Aminoprop-1-enyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Overview
Description
(4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid is an organic compound belonging to the class of alpha amino acids and derivatives. These compounds are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . This compound is a small molecule with a chemical formula of C7H10N2O2S and a molecular weight of 186.231 g/mol .
Chemical Reactions Analysis
(4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential effects on cellular processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may bind to ribosomal proteins, affecting protein synthesis . The exact pathways and molecular targets involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
(4s)-2-[(1e)-1-Aminoprop-1-Enyl]-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid can be compared with other alpha amino acids and thiazole derivatives. Similar compounds include:
Thiazole derivatives: These compounds share the thiazole ring structure but may have different substituents, leading to varied biological activities.
Alpha amino acids: These compounds have the amino and carboxylic acid groups attached to the alpha carbon but may differ in their side chains. The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(4S)-2-[(Z)-1-aminoprop-1-enyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-2-4(8)6-9-5(3-12-6)7(10)11/h2,5H,3,8H2,1H3,(H,10,11)/b4-2-/t5-/m1/s1 |
InChI Key |
FDEYZMSECWCRCN-DWFCDSDJSA-N |
Isomeric SMILES |
C/C=C(/C1=N[C@H](CS1)C(=O)O)\N |
Canonical SMILES |
CC=C(C1=NC(CS1)C(=O)O)N |
Origin of Product |
United States |
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